Losartan N2-Glucuronide-d4
Description
Significance of Stable Isotope-Labeled Metabolites in Pharmacological Investigations
Stable isotope-labeled (SIL) compounds are indispensable tools in modern pharmacological research, offering significant advantages in safety, precision, and accuracy. metsol.comscitechnol.comresearchgate.net Unlike radioactive isotopes, stable isotopes are non-radioactive, posing no health risks to researchers or study subjects, which is particularly crucial in clinical applications and long-term monitoring studies. metsol.comscitechnol.comnih.gov Their use enables researchers to trace the metabolic fate of drugs within biological systems with high precision. metsol.commusechem.comadesisinc.com
One of the most critical applications of SIL metabolites is in quantitative bioanalysis, particularly in conjunction with mass spectrometry (MS). clearsynth.com They are considered the gold standard for use as internal standards in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govaptochem.com An ideal internal standard has chemical and physical properties nearly identical to the analyte being measured. wuxiapptec.com By introducing a known quantity of the SIL compound into a biological sample (e.g., plasma or urine), researchers can accurately quantify the concentration of the unlabeled, or endogenous, metabolite. clearsynth.com The SIL internal standard co-elutes with the analyte but is distinguishable by its higher mass, allowing it to correct for variability during sample preparation, extraction, and analysis, as well as for matrix effects that can suppress or enhance the instrument's signal. clearsynth.comnih.govwuxiapptec.com This leads to more robust, reproducible, and accurate data, which is essential for pharmacokinetic and drug metabolism studies. aptochem.comacanthusresearch.com
The use of stable isotopes also facilitates the elucidation of complex metabolic pathways and helps in identifying and quantifying drug metabolites. scitechnol.comsymeres.com This detailed understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to drug development, helping to optimize dosing and assess safety. scitechnol.commusechem.com
Overview of Losartan (B1675146) Metabolism and the Role of its Glucuronide Conjugates
Losartan is an orally administered angiotensin II receptor antagonist used to treat hypertension. pharmgkb.orgnih.gov Following oral administration, it is well-absorbed but undergoes significant first-pass metabolism, resulting in a systemic bioavailability of approximately 33%. ontosight.aifda.govhpra.ie The metabolism of losartan is complex and occurs primarily in the liver, involving several key enzymatic pathways. ontosight.aidroracle.ai
The major metabolic pathways for losartan are oxidation and glucuronidation. pharmgkb.org
Oxidation: A significant portion, approximately 14%, of an oral losartan dose is converted to its active metabolite, E-3174 (also known as EXP-3174). nih.govfda.govdrugbank.com This conversion is an oxidation reaction catalyzed mainly by cytochrome P450 (CYP) enzymes, specifically CYP2C9 and CYP3A4. pharmgkb.orgnih.govontosight.ai The E-3174 metabolite is 10 to 40 times more potent than losartan itself and has a longer terminal half-life (6-9 hours compared to about 2 hours for losartan), contributing significantly to the drug's therapeutic effect. pharmgkb.orgnih.govfda.gov
Glucuronidation: This is a major phase II metabolic reaction where glucuronic acid is conjugated to the drug molecule, a process facilitated by UDP-glucuronosyltransferase (UGT) enzymes. helsinki.fiabcam.com This conjugation increases the water solubility of the compound, aiding its excretion from the body. helsinki.fi In the case of losartan, glucuronidation can occur on the tetrazole ring of the molecule. nih.govnih.gov Studies have identified that several human UGT isoforms, including UGT1A1, UGT1A3, UGT2B7, and UGT2B17, are capable of producing Losartan N2-Glucuronide, where the glucuronic acid moiety is attached to the N2 position of the tetrazole ring. pharmgkb.orgnih.gov Kinetic analyses suggest that UGT1A1 and UGT2B7 are the main contributors to this process in the human liver. helsinki.finih.gov Losartan N2-Glucuronide is considered an inactive metabolite. hpra.ie Studies in rats have shown that this N2-glucuronide is formed during absorption in the upper gastrointestinal tract. nih.gov
| Compound | Metabolic Pathway | Key Enzymes Involved | Pharmacological Activity |
|---|---|---|---|
| E-3174 (EXP-3174) | Oxidation | CYP2C9, CYP3A4 pharmgkb.orgnih.govontosight.ai | Active (10-40x more potent than Losartan) pharmgkb.orgnih.gov |
| Losartan N2-Glucuronide | Glucuronidation | UGT1A1, UGT2B7, UGT1A3 pharmgkb.orgnih.gov | Inactive hpra.ie |
Rationale for Deuterium (B1214612) Labeling (d4) of Losartan N2-Glucuronide for Research Applications
The primary rationale for the synthesis of Losartan N2-Glucuronide-d4 is its use as an internal standard in quantitative bioanalytical assays. clearsynth.comrndsystems.com The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by their stable isotope, deuterium. aptochem.com This labeling provides a mass difference that is easily detectable by a mass spectrometer, allowing the labeled standard to be distinguished from the unlabeled analyte naturally present in a biological sample. clearsynth.comwuxiapptec.com
In research applications, particularly in pharmacokinetic studies of losartan, it is crucial to accurately measure the concentrations of its various metabolites, including Losartan N2-Glucuronide. Using this compound as an internal standard significantly enhances the quality of these measurements. nih.govscispace.com
Key advantages of using this compound include:
Improved Accuracy and Precision: The deuterated standard behaves almost identically to the unlabeled metabolite during sample extraction, chromatography, and ionization in the mass spectrometer. wuxiapptec.comacanthusresearch.com This allows it to compensate for variations in the analytical process, leading to highly accurate and precise quantification. clearsynth.com
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to matrix effects, which are common interferences from other components in complex biological samples like blood or plasma. clearsynth.comwuxiapptec.com
The deuterium atoms are placed in stable, non-exchangeable positions within the molecule to ensure that they are not lost during sample handling or analysis, which would compromise the integrity of the results. acanthusresearch.comsigmaaldrich.com
| Property | Description |
|---|---|
| Chemical Nature | Deuterated stable isotope-labeled version of Losartan N2-Glucuronide. |
| Labeling | Contains four deuterium (d4) atoms, providing a mass shift for MS detection. aptochem.com |
| Primary Application | Internal standard for quantitative bioanalysis (e.g., LC-MS/MS). clearsynth.com |
| Research Area | Pharmacokinetics, drug metabolism studies of losartan. metsol.comadesisinc.com |
| Key Benefit | Improves accuracy, precision, and robustness of analytical methods for quantifying Losartan N2-Glucuronide. clearsynth.comscispace.com |
Properties
Molecular Formula |
C₂₈H₂₇D₄ClN₆O₇ |
|---|---|
Molecular Weight |
603.06 |
Synonyms |
1-[5-[4’-[[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl][1,1’-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-β-D-Glucopyranuronic Acid-d4; L 158783-d4; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling of Losartan N2 Glucuronide D4
Strategies for the Chemical Synthesis of Losartan (B1675146) Precursors
The synthesis of losartan is a multi-step process that requires the construction of two key intermediates: a substituted imidazole (B134444) ring and a biphenyl (B1667301) tetrazole moiety. Various strategies have been developed to produce these precursors efficiently and safely.
A common approach involves the synthesis of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde and a biphenyl nitrile compound, such as 2-cyano-4'-methyl biphenyl. researchgate.net The biphenyl core is frequently assembled via a Suzuki-Miyaura coupling reaction, which joins an aryl boronic acid with an aryl halide. researchgate.net For instance, 2-bromobenzonitrile (B47965) can be coupled with 4-methylphenylboronic acid using a palladium nanoparticle catalyst to form the biaryl intermediate with high yield. researchgate.net
Once the key intermediates are formed, the final steps involve coupling the imidazole and biphenyl components and forming the tetrazole ring. The tetrazole moiety is typically introduced through a [2+3] cycloaddition reaction between the nitrile group on the biphenyl ring and an azide (B81097). researchgate.net While historically hazardous reagents like organotin azides were used, safer alternatives such as sodium azide with zinc triflate or zinc bromide have been developed to facilitate this conversion. researchgate.netresearchgate.net An efficient, high-yield method involves starting with Trityl Losartan, which is then reacted with potassium tertiary butoxide to yield Losartan Potassium. imanagerpublications.comgoogle.com This strategic synthesis of precursors is foundational to producing the final losartan molecule ready for subsequent modification.
| Reaction Type | Description | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Forms the biphenyl core of the molecule. | Palladium nanoparticles (PdNPs), Aryl boronic acids, Aryl halides | researchgate.net |
| [2+3] Cycloaddition | Forms the tetrazole ring from a nitrile group. | Sodium azide, Zinc triflate | researchgate.net |
| Alkylation/Coupling | Connects the imidazole and biphenyl moieties. | Various coupling agents | units.it |
Regioselective Glucuronidation Approaches for Losartan N2-Glucuronide Synthesis
Glucuronidation is a major metabolic pathway for losartan, which can form conjugates at different positions, resulting in regioisomers. The synthesis of the specific N2-glucuronide isomer requires a highly selective approach. Chemical synthesis of N-glucuronides can be challenging and often results in a mixture of isomers. Therefore, enzyme-assisted synthesis is the preferred method for achieving high regioselectivity. nih.gov
UDP-glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the conjugation of glucuronic acid to a substrate. Studies have shown that specific human UGT isoforms exhibit remarkable selectivity for the different nitrogen atoms on the tetrazole ring of losartan. nih.gov Specifically, the human UGT1A3 isoform demonstrates strong regioselectivity, preferentially catalyzing glucuronidation at the N2 position of the tetrazole ring. nih.govhelsinki.fi Other isoforms, including UGT1A1, UGT1A10, UGT2B7, and UGT2B17, also produce the N2-glucuronide, although some may also generate the N1-isomer. nih.gov By using recombinant human UGTs, particularly UGT1A3, or liver microsomes from species known to express this enzyme, it is possible to synthesize Losartan N2-Glucuronide in milligram quantities with high purity. nih.govhelsinki.fi
| UGT Isoform | Selectivity for N2 Position | Reference |
|---|---|---|
| UGT1A3 | Highly selective | nih.govhelsinki.fi |
| UGT1A1 | Produces N2-glucuronide | nih.gov |
| UGT2B7 | Produces N2-glucuronide | nih.gov |
| UGT1A10 | Produces N2- and N1-glucuronide | nih.gov |
| UGT2B17 | Produces N2-glucuronide | nih.gov |
Methods for Deuterium (B1214612) Incorporation (d4) into the Losartan N2-Glucuronide Structure
The introduction of stable isotopes like deuterium is a key step in producing an internal standard. The synthesis of Losartan N2-Glucuronide-d4 would typically involve preparing a deuterated losartan precursor before the enzymatic glucuronidation step. Several methods exist for incorporating deuterium into organic molecules.
One effective strategy is catalytic hydrogen-deuterium exchange (HDE), where hydrogen atoms at specific positions are swapped for deuterium atoms. researchgate.net For losartan, a reported method involves an iridium-catalyzed α-selective deuteration of the primary alcohol group using deuterium oxide (D₂O) as the deuterium source. rsc.org This direct approach can be applied to the losartan molecule itself. rsc.org Other methods for deuterium incorporation include reductive deuteration using reagents like sodium borodeuteride (NaBD₄) during the synthesis of precursors, or halogen/deuterium exchange. nih.gov The choice of method depends on the desired location of the deuterium labels and the stability of the molecule under the reaction conditions. To create a d4-labeled compound, the deuteration process would be designed to replace four specific hydrogen atoms on the losartan structure, often on the butyl side chain or other metabolically stable positions.
Analytical Confirmation of Deuterium Labeling and Structural Integrity
After synthesis, it is imperative to confirm the structural integrity of the final product, the position of the glucuronide moiety, and the successful incorporation of the deuterium atoms. A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is used for this purpose. nih.gov
Mass Spectrometry (MS) is used to confirm the correct molecular weight of this compound. The analysis will show a mass increase corresponding to the addition of the glucuronic acid moiety (a neutral loss of 176 Da is typical in MS/MS fragmentation) and the mass shift from the four deuterium atoms replacing four hydrogen atoms (+4 Da). helsinki.fi
Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for unambiguously determining the site of glucuronidation and the location of the deuterium labels. nih.gov Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), can establish the connectivity between the glucuronic acid anomeric proton and the N2 position of the tetrazole ring. Furthermore, ¹H NMR and ²H NMR can confirm the absence of protons and the presence of deuterium at the intended positions, respectively, thereby verifying the d4 labeling. helsinki.fi
| Technique | Purpose | Key Findings | Reference |
|---|---|---|---|
| Mass Spectrometry (MS/MS) | Confirm molecular weight and glucuronide conjugation. | Correct molecular ion peak for the d4-glucuronide; neutral loss of 176 Da. | nih.govhelsinki.fi |
| NMR Spectroscopy (2D) | Determine the precise site of glucuronidation. | Correlation between the glucuronic acid anomeric proton and the N2 of the tetrazole ring. | nih.govhelsinki.fi |
| ¹H and ²H NMR | Confirm deuterium incorporation and location. | Absence of proton signals and presence of deuterium signals at specific labeled sites. |
Enzymology and Biotransformation of Losartan Glucuronidation
Identification of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Losartan (B1675146) N2-Glucuronide Formation.pharmgkb.orgnih.gov
The glucuronidation of losartan predominantly occurs at the N2 position of the tetrazole ring, leading to the formation of Losartan N2-Glucuronide. nih.gov In vitro studies utilizing recombinant human UGTs and human liver microsomes have been instrumental in identifying the specific isoforms responsible for this metabolic conversion.
In Vitro Enzyme Kinetics and Characterization using Recombinant UGTs.nih.govhelsinki.fi
Studies employing a panel of recombinant human UGT enzymes have demonstrated that several isoforms can catalyze the formation of Losartan N2-Glucuronide. Specifically, UGT1A1, UGT1A3, UGT1A10, UGT2B7, and UGT2B17 have all been shown to glucuronidate losartan at the N2 position of the tetrazole ring. nih.gov However, kinetic analyses have pinpointed UGT1A1 and UGT2B7 as the principal contributors to this metabolic pathway in human liver microsomes. nih.gov
Interestingly, while multiple UGTs can form the N2-glucuronide, UGT1A3 displays a high degree of selectivity for this specific reaction with losartan, as well as with other sartans like candesartan (B1668252) and zolarsartan. nih.gov In contrast, UGT1A10 has been observed to produce both the N1 and N2-glucuronide isomers of losartan. nih.gov The kinetic parameters for the formation of Losartan N2-Glucuronide have been determined using various models, including the Michaelis-Menten equation, to understand the efficiency of these enzymes. helsinki.firesearchgate.net
Table 1: Recombinant Human UGT Isoforms Involved in Losartan Glucuronidation
| UGT Isoform | Metabolite Formed | Key Findings | Reference |
|---|---|---|---|
| UGT1A1 | Losartan N2-Glucuronide | Major contributor in human liver microsomes. | nih.gov |
| UGT1A3 | Losartan N2-Glucuronide | Highly selective for N2-glucuronidation. | nih.gov |
| UGT1A10 | Losartan N1 & N2-Glucuronide | Produces both N1 and N2 isomers. | nih.gov |
| UGT2B7 | Losartan N2-Glucuronide | Major contributor in human liver microsomes. | nih.gov |
Role of Hepatic and Intestinal Microsomes in Glucuronidation (e.g., rat intestine, human liver microsomes).nih.govnih.gov
Both hepatic and intestinal microsomes play a significant role in the glucuronidation of losartan. Human liver microsomes (HLMs) have been extensively used to study this process, confirming the formation of Losartan N2-Glucuronide as a key metabolic step. nih.gov Kinetic analyses with HLMs have further solidified the primary roles of UGT1A1 and UGT2B7 in this reaction. nih.gov
Regioselectivity of Glucuronidation at the Tetrazole Ring (N1 vs. N2).nih.gov
The glucuronidation of losartan exhibits a notable degree of regioselectivity, with the primary site of conjugation being the N2 position of the tetrazole ring. nih.gov This is in contrast to the potential for glucuronidation at the N1 position. As mentioned previously, while most of the involved UGT isoforms exclusively produce the N2-glucuronide, UGT1A10 is an exception, capable of generating both N1 and N2 isomers. nih.gov The high selectivity of UGT1A3 for the N2 position further underscores the specific nature of this metabolic process. nih.gov
Comparative Glucuronidation Studies Across Different Species (e.g., rabbit, rat, pig, moose, bovine liver microsomes).nih.gov
Significant interspecies differences have been observed in the glucuronidation of losartan. A comparative study examining liver microsomes from humans, rabbits, rats, pigs, moose, and bovines revealed substantial variations in the production of different glucuronide regioisomers. nih.gov Despite these differences, a common feature across all species was the formation of one or two N-glucuronides, where either the N1 or N2 position of the tetrazole ring was conjugated. nih.gov Human liver microsomes were found to be relatively inefficient in glucuronidating losartan compared to the animal species studied. helsinki.fi
Table 2: Comparative Losartan Glucuronidation in Liver Microsomes of Various Species
| Species | Key Observation | Reference |
|---|---|---|
| Human | Relatively inefficient glucuronidation compared to other species. helsinki.fi | nih.govhelsinki.fi |
| Rabbit | Produces N-glucuronides. | nih.gov |
| Rat | Produces N-glucuronides. | nih.gov |
| Pig | Produces N-glucuronides. | nih.gov |
| Moose | Produces N-glucuronides. | nih.gov |
Metabolic Pathways Leading to Losartan N2-Glucuronide Formation: An Enzymatic Perspective.pharmgkb.orgresearchgate.net
The formation of Losartan N2-Glucuronide is a Phase II metabolic reaction. nih.gov This pathway involves the covalent attachment of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the losartan molecule. This reaction is catalyzed by the UGT enzymes. The primary metabolic route for losartan involves oxidation to its active carboxylic acid metabolite, E-3174, a process catalyzed by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. pharmgkb.orgnih.gov Glucuronidation represents an alternative and significant pathway for the elimination of the parent drug. pharmgkb.org
Influence of Enzyme Induction and Inhibition on Losartan Glucuronidation (focused on in vitro/preclinical models).nih.govnih.gov
The activity of UGT enzymes can be influenced by inducers and inhibitors, which can, in turn, affect the rate of Losartan N2-Glucuronide formation. In vitro studies are crucial for investigating these potential drug-drug interactions. For instance, certain compounds can inhibit the activity of specific UGT isoforms, leading to decreased glucuronidation of losartan. Conversely, enzyme inducers can increase the expression and activity of UGTs, potentially enhancing the clearance of losartan via this pathway.
While much of the research on losartan's drug interactions has focused on CYP450 enzymes, the potential for interactions at the level of UGTs is an important consideration. nih.govnih.gov For example, studies have investigated the inhibitory effects of various drugs on UGT activity using probe substrates. nih.gov Understanding how different compounds affect the UGTs responsible for losartan glucuronidation is essential for predicting and managing potential drug interactions in a clinical setting.
Advanced Analytical Methodologies for Losartan N2 Glucuronide D4 Quantification
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
LC-MS/MS has become the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. The development and validation of robust LC-MS/MS assays are critical for obtaining reliable data in clinical and preclinical studies.
In quantitative bioanalysis using LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for ensuring accuracy and precision. scispace.comnih.gov Losartan (B1675146) N2-Glucuronide-d4, as a deuterated analog of the native metabolite, is an ideal SIL-IS for the quantification of Losartan N2-Glucuronide.
The primary role of a SIL-IS is to compensate for variations that can occur during sample preparation and analysis. wuxiapptec.com These variations can include:
Matrix Effects: Differences in the composition of biological samples (e.g., plasma, urine) can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. kcasbio.comclearsynth.com Since a SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for reliable correction. crimsonpublishers.com
Extraction Recovery: The efficiency of extracting the analyte from the biological matrix can vary between samples. A SIL-IS, added at a known concentration at the beginning of the sample preparation process, experiences the same extraction losses as the analyte, thereby correcting for this variability. nih.gov
Ionization Efficiency: Fluctuations in the performance of the mass spectrometer's ion source can affect the number of ions produced for both the analyte and the SIL-IS, and the use of a SIL-IS can normalize these variations. scispace.comnih.gov
The use of a deuterated internal standard like Losartan N2-Glucuronide-d4 is particularly advantageous because deuterium (B1214612) labeling provides a mass shift that is easily distinguishable by the mass spectrometer, without significantly altering the chromatographic retention time. aptochem.com This co-elution is crucial for ensuring that both the analyte and the internal standard are subjected to the same matrix effects at the same time. kcasbio.com While structural analogs can also be used as internal standards, they may not perfectly mimic the behavior of the analyte during extraction and ionization, potentially leading to less accurate results. scispace.comnih.gov Regulatory agencies often recommend the use of stable isotope-labeled internal standards for bioanalytical method validation to ensure the reliability of the data. nih.gov
Effective chromatographic separation is essential to distinguish the analyte of interest from other endogenous and exogenous compounds in the biological matrix, thereby reducing matrix effects and improving the accuracy of quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for the analysis of losartan and its metabolites.
In a typical RP-HPLC method, a C18 column is used as the stationary phase. researchgate.net The mobile phase often consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing a modifier like formic acid. researchgate.net The gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of compounds with different polarities.
Tandem mass spectrometry (MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode is the preferred detection method for quantitative analysis due to its exceptional selectivity and sensitivity. In MRM, a specific precursor ion (the molecular ion of the analyte or internal standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole for detection.
For the analysis of losartan and its metabolites, positive electrospray ionization (ESI) is commonly used. researchgate.net The specific MRM transitions for Losartan N2-Glucuronide and its deuterated internal standard, this compound, would be determined by infusing the pure compounds into the mass spectrometer to identify the most abundant and stable precursor and product ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Losartan N2-Glucuronide | Value | Value |
| This compound | Value | Value |
Note: Specific m/z values for the precursor and product ions are instrument-dependent and would be optimized during method development. The table serves as a template for the type of data that would be generated.
The selection of unique and intense ion transitions for both the analyte and the internal standard is critical to minimize potential interferences and ensure the specificity of the assay.
The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix, remove interfering substances, and concentrate the sample to improve sensitivity. Common techniques used for the analysis of losartan and its metabolites include protein precipitation (PPT) and solid-phase extraction (SPE).
Protein Precipitation (PPT): This is a relatively simple and rapid method where a solvent, such as acetonitrile (B52724) or methanol, is added to the plasma or serum sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. While fast, PPT may result in less clean extracts compared to SPE, potentially leading to more significant matrix effects.
Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that can provide cleaner extracts and higher analyte concentration. researchgate.net For losartan and its metabolites, a polymeric reversed-phase SPE sorbent is often used. The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analytes with a stronger organic solvent. researchgate.net
The choice of sample preparation method depends on the required sensitivity, the complexity of the matrix, and the desired sample throughput.
A bioanalytical method must be rigorously validated to ensure its reliability. The validation is typically performed according to guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA). Key validation parameters include:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.99 |
| Sensitivity | The lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified with acceptable accuracy and precision (Lower Limit of Quantification, LLOQ). | LLOQ should be detectable with a signal-to-noise ratio of at least 5 and have acceptable accuracy and precision. |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% for LLOQ). |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. It is typically expressed as the coefficient of variation (CV). | CV ≤ 15% (≤ 20% for LLOQ). |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix. | The CV of the matrix factor should be ≤ 15%. |
Application of High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Identification
While LC-MS/MS with MRM is ideal for targeted quantification, high-resolution mass spectrometry (HRMS) is a powerful tool for non-targeted metabolite profiling and identification. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, which can be used to determine the elemental composition of unknown metabolites.
In the context of losartan metabolism, HRMS can be employed to:
Identify novel or unexpected metabolites: By comparing the metabolic profiles of samples from treated and untreated subjects, HRMS can reveal the presence of previously unknown metabolites.
Confirm the identity of known metabolites: The high mass accuracy of HRMS can provide strong evidence for the identity of metabolites like Losartan N2-Glucuronide by matching the measured mass to the theoretical mass.
Elucidate metabolic pathways: By identifying a comprehensive panel of metabolites, HRMS can help to map the metabolic fate of losartan in the body.
The use of this compound in HRMS studies can also be beneficial as a "marker" to help identify related metabolites that contain the deuterated label.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Losartan N2-Glucuronide Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including drug metabolites like Losartan N2-Glucuronide. While mass spectrometry can provide the molecular weight and fragmentation patterns, NMR provides detailed information about the atomic-level structure, allowing for unambiguous identification and characterization.
The structural confirmation of Losartan N2-Glucuronide involves a comparative analysis of the NMR spectra of the metabolite with its parent compound, losartan. The ¹H NMR spectrum of losartan shows characteristic signals for its aromatic protons, the butyl chain, and the methylene (B1212753) protons. researchgate.net For instance, the ¹H NMR spectrum of losartan potassium in a D₂O/H₂O mixture displays signals in the aromatic region (δ 6.7-7.7 ppm), signals for the two methylene bridges (δ 5.12 and 4.37 ppm), and signals for the butyl group (δ 0.71-2.48 ppm). researchgate.net
When losartan is metabolized to its N2-glucuronide form, the glucuronic acid moiety is attached to the N2 position of the tetrazole ring. nih.gov This structural change would lead to predictable changes in the NMR spectrum:
Appearance of Glucuronide Protons: New signals corresponding to the protons of the glucuronic acid moiety would appear, typically in the δ 3.5-5.5 ppm range.
Chemical Shift Changes: The chemical shifts of the protons on the biphenyl-tetrazole scaffold, particularly those on the tetrazole ring and the adjacent phenyl ring, would be altered due to the electronic effect of the attached glucuronide group.
Through-Space Correlations: Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for confirming the exact site of glucuronidation. nih.gov A NOESY experiment would show spatial correlations between the anomeric proton of the glucuronide moiety and the protons on the biphenyl-tetrazole core of losartan, confirming the N2 linkage. nih.gov
The "-d4" designation in this compound indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. This isotopic labeling is a powerful tool in analytical chemistry. clearsynth.com In NMR spectroscopy, deuterium is "silent" in ¹H NMR experiments. studymind.co.uk Therefore, the use of a deuterated standard like this compound serves several purposes:
Spectral Simplification: It can help in assigning signals in complex spectra by removing specific proton signals and their corresponding couplings. silantes.com
Internal Standard: More commonly in quantitative analysis, particularly with mass spectrometry, deuterium-labeled compounds are used as ideal internal standards because they are chemically identical to the analyte but have a different mass. rsc.org In the context of NMR, while less common for quantification than MS, it can be used to study drug metabolism by tracing the fate of the labeled compound in biological systems. nih.gov
Below is a table summarizing the expected ¹H NMR spectral characteristics for losartan and its N2-glucuronide analog.
| Functional Group | Expected ¹H Chemical Shift (ppm) in Losartan | Expected Change in Losartan N2-Glucuronide |
| Butyl Chain Protons | 0.7 - 2.5 | Minimal change |
| Imidazole (B134444) & Methylene Protons | 4.3 - 5.2 | Minor shifts due to long-range effects |
| Biphenyl (B1667301) Protons | 6.7 - 7.7 | Significant shifts, especially for the tetrazole-bearing phenyl ring |
| Glucuronide Protons | N/A | Appearance of new signals, typically δ 3.5 - 5.5 |
This table is generated based on established principles of NMR spectroscopy; specific values for the glucuronide were not found in the search results.
Challenges and Innovations in Bioanalytical Quantification of Glucuronide Metabolites
The accurate quantification of glucuronide metabolites in biological matrices is fraught with analytical challenges, primarily stemming from their chemical nature and potential for instability. nih.gov These challenges necessitate innovative bioanalytical strategies to ensure reliable data. tandfonline.com
Key Challenges:
Chemical Instability: Glucuronide metabolites, particularly acyl glucuronides but also N-glucuronides under certain conditions, can be unstable. nih.govtandfonline.com They are susceptible to hydrolysis, which can be catalyzed by enzymes (e.g., esterases, β-glucuronidases) present in biological samples or can occur at non-neutral pH. tandfonline.com This hydrolysis leads to the back-conversion of the metabolite to the parent drug, causing an underestimation of the metabolite and an overestimation of the parent compound. nih.gov
In-Source Fragmentation: During analysis by liquid chromatography-mass spectrometry (LC-MS/MS), glucuronide conjugates can undergo fragmentation within the mass spectrometer's ion source. nih.govresearchgate.net This "in-source fragmentation" can cleave the glucuronic acid moiety, generating an ion with the same mass-to-charge ratio (m/z) as the parent drug. This interference can make it impossible to distinguish the parent drug from the metabolite if they are not chromatographically separated. tandfonline.com
Chromatographic Difficulties: The addition of the highly polar glucuronic acid group makes metabolites significantly more water-soluble than the parent drug. researchgate.net This hydrophilicity can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, causing the metabolite to elute early in the chromatogram, often with endogenous matrix components that can cause ion suppression.
Isomer Formation: Acyl glucuronides can undergo intramolecular acyl migration, where the acyl group moves to different hydroxyl positions on the glucuronic acid moiety, forming positional isomers. tandfonline.com These isomers have the same molecular weight and often produce the same fragment ions as the original metabolite, necessitating chromatographic separation for accurate quantification. tandfonline.com
Lack of Reference Standards: Accurate quantification using LC-MS/MS typically requires a pure, synthesized reference standard for the metabolite. nih.gov These standards are often not commercially available and can be challenging and costly to synthesize, especially for early-stage drug development. nih.gov
Innovations and Mitigation Strategies:
To overcome these challenges, bioanalytical scientists have developed several innovative strategies:
Optimized Sample Handling: Immediate stabilization of biological samples upon collection is critical. nih.gov This often involves cooling the sample to 4°C or lower and adjusting the pH to an acidic range (e.g., pH < 5) to inhibit enzymatic activity and chemical hydrolysis. researchgate.net
Advanced Chromatographic Techniques: The development of new stationary phases for liquid chromatography, such as hydrophilic interaction liquid chromatography (HILIC) or mixed-mode phases, provides better retention for polar metabolites. The use of ultra-high-performance liquid chromatography (UHPLC) offers higher resolution and faster separation times, improving the ability to separate metabolites from the parent drug and other interferences. tandfonline.com
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide highly accurate mass measurements. rsc.org This allows for the differentiation of analytes from interferences based on their exact mass, even if their nominal mass is the same, which can help mitigate some issues with in-source fragmentation.
Use of Labeled Internal Standards: The use of stable isotope-labeled (SIL) internal standards, such as this compound, is the gold standard for quantitative bioanalysis. rsc.org The SIL standard co-elutes with the analyte and experiences similar matrix effects and potential degradation, but it is distinguished by its higher mass. This allows for highly accurate and precise correction for analytical variability.
Derivatization: Chemical derivatization can be employed to convert the unstable glucuronide into a more stable and chromatographically favorable derivative before analysis. For example, a reaction with hydroxylamine (B1172632) can form a stable hydroxamic acid from a reactive acyl glucuronide. nih.gov
The following table summarizes the key challenges and the corresponding innovative solutions in the bioanalysis of glucuronide metabolites.
| Challenge | Innovative Solution / Strategy | Reference |
| Analyte Instability (Hydrolysis) | Immediate sample cooling and acidification; addition of enzyme inhibitors. | nih.gov |
| In-Source Fragmentation (MS) | Chromatographic separation of parent and metabolite; use of HRMS. | tandfonline.comresearchgate.net |
| Poor Chromatographic Retention | Use of HILIC or mixed-mode LC columns; UHPLC systems. | tandfonline.comresearchgate.net |
| Interference from Isomers | High-resolution chromatography to ensure separation of all isomers. | tandfonline.com |
| Lack of Authentic Standards | Use of stable isotope-labeled internal standards; semi-quantitative approaches. | rsc.orgnih.gov |
Pharmacokinetic and Disposition Studies Utilizing Losartan N2 Glucuronide D4 Preclinical Focus
Investigation of Losartan (B1675146) N2-Glucuronide-d4 as a Tracer in Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Models
In preclinical pharmacokinetic studies, understanding the fate of a drug and its metabolites is paramount. Losartan N2-Glucuronide-d4 is primarily utilized not as a tracer in the traditional sense of tracking distribution in tissues, but as a critical internal standard for quantitative analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.com The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in bioanalysis. nih.govkcasbio.com
The rationale for using a deuterated standard like this compound is based on its chemical and physical properties. Being nearly identical to the endogenous (non-labeled) metabolite, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. kcasbio.com However, its increased mass due to the four deuterium (B1214612) atoms allows it to be distinguished by the detector. This is crucial for several reasons:
Correction for Matrix Effects: Biological samples like plasma are complex mixtures that can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. The SIL-IS is affected by the matrix in the same way as the analyte, allowing for a precise normalization of the signal. kcasbio.com
Improved Accuracy and Precision: The use of a SIL-IS accounts for variations during sample preparation, such as extraction efficiency and sample loss. wisdomlib.org
Method Robustness: Regulatory agencies recommend the use of SIL-IS where possible, as it leads to more reliable and reproducible data, which is essential for making sound decisions during drug development. nih.gov
Therefore, while not administered directly to animals as a tracer for tissue distribution, this compound is indispensable in ADME studies for accurately quantifying the levels of the actual Losartan N2-Glucuronide metabolite formed in vivo, ensuring the reliability of pharmacokinetic data. clearsynth.com
In Vitro Permeability and Transport Studies of Losartan and its N2-Glucuronide
To understand the absorption characteristics of losartan, in vitro models using isolated intestinal segments from rats have been employed. Studies using Sweetana/Grass diffusion cells with segments of the jejunum showed that losartan has a consistent permeability coefficient at various concentrations. nih.gov
A key finding from these studies is that losartan undergoes significant metabolism into its N2-glucuronide form during its transport across the intestinal wall. This biotransformation was observed specifically in the upper gastrointestinal tract. Approximately 12% to 20% of the losartan that crossed the duodenum and jejunum was conjugated to form Losartan N2-Glucuronide. nih.gov In contrast, the formation of this glucuronide metabolite was not detected when segments of the lower intestine, such as the ileum or colon, were used. nih.gov This indicates that the enzymes responsible for this specific glucuronidation pathway are localized primarily in the upper part of the small intestine in rats. nih.gov
| Intestinal Segment | Losartan Transported as N2-Glucuronide (%) | Reference |
| Duodenum | 12% - 20% | nih.gov |
| Jejunum | 12% - 20% | nih.gov |
| Ileum | Not Detected | nih.gov |
| Colon | Not Detected | nih.gov |
This interactive table summarizes the regional differences in the intestinal glucuronidation of losartan in preclinical in vitro models.
Preclinical Biotransformation Profiling in Animal Models
Building on in vitro findings, preclinical studies in animal models, particularly rats, have further detailed the biotransformation profile of losartan. Using an in situ intestinal loop model, researchers found that between 18% and 23% of losartan administered into the lumen was recovered in the mesenteric vein within one hour. nih.gov Consistent with in vitro results, a significant portion of the absorbed drug was already metabolized; 11% to 15% of the compound appeared as the N2-glucuronide conjugate during this initial absorption phase. nih.gov
Studies in conscious, free-moving rats provided further in vivo evidence. Following oral administration of losartan, the N2-glucuronide metabolite was detected in plasma samples collected from the portal vein, which directly drains the intestines. nih.gov Its appearance in portal blood shortly after dosing confirms that the intestine is a primary site of this specific metabolic conversion before the drug reaches systemic circulation. nih.gov Interestingly, the metabolite was found only at low concentrations in a few of the arterial samples assayed, suggesting it may undergo further distribution or clearance. nih.gov
Notably, the pharmacologically active carboxylic acid metabolite of losartan, EXP-3174, was not detected in either the serosal buffer from the in vitro intestinal segment studies or in the mesenteric plasma from the in situ intestinal loop model. nih.gov This highlights that the intestinal wall is a significant site for N2-glucuronidation but not for the oxidation pathway that forms EXP-3174, which primarily occurs in the liver. nih.gov
| Preclinical Model | Key Finding | Biological Sample | Reference |
| In Situ Rat Intestinal Loop | 11% - 15% of absorbed drug is N2-glucuronide | Mesenteric Vein Plasma | nih.gov |
| In Vivo Conscious Rat | N2-glucuronide detected soon after oral dose | Portal Vein Plasma | nih.gov |
| In Vitro/In Situ Models | EXP-3174 not detected | Serosal Buffer / Mesenteric Plasma | nih.gov |
This interactive table presents key findings on the biotransformation of losartan in different preclinical rat models.
Excretion Pathways of Losartan N2-Glucuronide in Preclinical Species
Following oral administration of 14C-labeled losartan, the total radioactivity is recovered in both urine and feces, indicating that both renal and hepatic/biliary pathways are involved in the excretion of losartan-related compounds. droracle.ai Studies show that approximately 35% of the radioactivity is recovered in the urine, while about 60% is found in the feces. droracle.ai This suggests that biliary excretion is a major route of elimination for losartan and its metabolites in preclinical models. droracle.ai Given that glucuronide conjugates are often substrates for biliary transport systems, it is plausible that Losartan N2-Glucuronide is significantly cleared via the bile, contributing to the high percentage of the dose recovered in feces.
Quantitative Analysis of Losartan N2-Glucuronide in Biological Samples from Preclinical Studies
The accurate measurement of Losartan N2-Glucuronide in biological matrices from preclinical studies, such as plasma and urine from animal models, relies heavily on advanced analytical techniques. The structural confirmation of the metabolite formed in intestinal models was achieved using liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.gov
For precise quantification, this compound serves as the ideal internal standard in these LC/MS/MS-based methods. During sample analysis, a known amount of the deuterated standard is added to the biological sample (e.g., rat plasma). The sample then undergoes extraction procedures to isolate the analyte and the standard. The ratio of the mass spectrometric response of the endogenous N2-glucuronide to that of the N2-Glucuronide-d4 standard is used to calculate the exact concentration of the metabolite in the original sample. nih.gov
This methodology was implicitly necessary for the preclinical studies that successfully measured the concentration of the N2-glucuronide metabolite in plasma from the portal and arterial circulation of rats. nih.gov The ability to detect and quantify this metabolite specifically in portal vein plasma demonstrates the sensitivity and utility of using a robust analytical method, underpinned by a high-quality internal standard like this compound, to investigate complex regional metabolic processes in vivo. nih.gov
Applications and Future Directions in Drug Metabolism Research
Utility of Losartan (B1675146) N2-Glucuronide-d4 in Quantitative Drug Metabolism Studies
In quantitative drug metabolism studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. Losartan N2-Glucuronide-d4 serves as an ideal internal standard for the quantification of its non-deuterated counterpart, Losartan N2-Glucuronide.
The primary utility of a deuterated internal standard lies in its ability to mimic the behavior of the analyte during sample preparation and analysis. Since this compound is chemically identical to the analyte, differing only in isotopic composition, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This co-elution and similar behavior allow for the correction of variations that can occur during extraction, injection, and ionization, leading to more robust and reliable quantitative data.
The development of sensitive and reproducible LC-MS/MS methods is essential for determining the concentrations of losartan and its metabolites in biological matrices such as human plasma. nih.gov The use of a stable isotope-labeled internal standard like this compound is a key component in the validation of these bioanalytical methods as per regulatory guidelines.
| Advantage | Description |
|---|---|
| Correction for Matrix Effects | Co-elution with the analyte allows for normalization of signal suppression or enhancement caused by the biological matrix. |
| Improved Accuracy and Precision | Compensates for variability in sample preparation, injection volume, and instrument response. |
| Enhanced Method Robustness | Leads to more reliable and reproducible results across different sample sets and analytical runs. |
Contribution of this compound to Understanding Glucuronidation Mechanisms
Glucuronidation is a major phase II metabolic pathway responsible for the detoxification and elimination of many drugs and endogenous compounds. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). Understanding the specific UGT isoforms involved in a drug's metabolism and their regioselectivity is crucial for predicting drug-drug interactions and inter-individual variability in drug response.
Research has shown that the glucuronidation of losartan exhibits significant regioselectivity, with the formation of N-glucuronides at either the N1 or N2 position of the tetrazole ring. nih.gov A key finding is that the human UGT1A3 enzyme displays high selectivity for the N2 position of the tetrazole ring in losartan. nih.govhelsinki.fi
In this context, this compound can be a valuable tool. By using it as a reference standard, researchers can definitively identify and quantify the formation of the N2-glucuronide metabolite in in vitro assays with human liver microsomes or recombinant UGT enzymes. This allows for detailed kinetic studies of the UGT1A3-mediated reaction, helping to determine parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). Such studies contribute to a deeper understanding of the structure-function relationship of UGT enzymes and their substrate specificity. helsinki.fi
| UGT Isoform | Position of Glucuronidation on Tetrazole Ring | Significance |
|---|---|---|
| UGT1A3 | N2 | Highly selective for this position. nih.govhelsinki.fi |
| UGT1A1 | N2 | Contributes to losartan glucuronidation in human liver microsomes. nih.gov |
| UGT2B7 | N2 | Contributes to losartan glucuronidation in human liver microsomes. nih.gov |
| UGT1A10 | N1 and N2 | Shows activity towards both positions. nih.gov |
| UGT2B17 | N2 | Shows activity towards the N2 position. nih.gov |
Future Prospects for Deuterated Glucuronides in Bioanalytical Method Development
The use of deuterium (B1214612) in medicinal chemistry is a growing field with significant potential to improve the properties of drugs. nih.govresearchgate.net This strategy, known as "precision deuteration," involves the selective replacement of hydrogen atoms with deuterium at sites of metabolic vulnerability. nih.gov This can lead to a stronger chemical bond, which can slow down the rate of metabolism, thereby improving the pharmacokinetic profile of a drug. researchgate.net
In the context of bioanalytical method development, the availability of deuterated glucuronide standards is crucial for the accurate quantification of these metabolites. The future is likely to see an increased demand for such standards as more deuterated drugs are developed and as the focus on understanding the full metabolic profile of drugs intensifies.
Future prospects in this area include:
Development of novel deuterated drugs: As more deuterated drugs are designed to have improved metabolic stability, the need for corresponding deuterated metabolite standards for bioanalysis will increase. nih.govnih.gov
Enhanced understanding of metabolic pathways: The use of deuterated standards will continue to be instrumental in elucidating complex metabolic pathways and identifying previously unknown metabolites.
Improved safety assessment: By enabling the accurate quantification of metabolites, including potentially reactive acyl glucuronides, deuterated standards can contribute to a more thorough safety assessment of new drug candidates. xenotech.com
Identification of Research Gaps and Emerging Areas in Losartan Metabolite Research
Despite being a well-established drug, there are still areas of losartan metabolism that warrant further investigation. Identifying these research gaps is essential for optimizing its therapeutic use and ensuring patient safety.
One significant research gap is the incomplete characterization of all losartan metabolites and their clinical relevance. While the major active metabolite, EXP3174, is well-studied, less is known about other minor metabolites and their potential pharmacological or toxicological effects. nih.govtmc.edunih.gov For instance, the full pharmacokinetic profile of the metabolite EXP3179 has not been fully described in the literature. tmc.edu
Another emerging area is the application of pharmacometabolomics to understand the inter-individual variability in losartan metabolism. nih.gov Studies have shown that there are significant differences in the plasma concentrations of losartan and its active metabolite among individuals, which can affect the drug's efficacy. nih.gov Pharmacometabolomics aims to identify endogenous biomarkers that can predict how an individual will metabolize a drug, paving the way for personalized medicine. nih.govmdpi.commdpi.com
Furthermore, the potential for the formation of reactive metabolites of losartan is an area that requires more research. While glucuronidation is generally a detoxification pathway, some drug metabolites can be chemically reactive and lead to toxicity. A more comprehensive understanding of all metabolic pathways of losartan is needed to fully assess its safety profile.
Finally, there is a need for continued development of advanced analytical techniques to identify and quantify all of losartan's metabolites, including those present at very low concentrations. researchgate.net This will provide a more complete picture of its metabolic fate and its impact on the body.
Q & A
Q. How can Losartan N2-Glucuronide-d4 be identified and quantified in biological matrices?
To identify and quantify this compound, researchers often employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). For example, multivariate experimental designs (e.g., factorial designs) optimize parameters like mobile phase composition and column temperature to enhance resolution and sensitivity . Calibration curves with deuterated analogs (e.g., Losartan-d4) improve accuracy by correcting for matrix effects, as demonstrated in studies using deuterated internal standards for spectrofluorimetric analysis of losartan metabolites .
Q. What are the primary synthesis pathways for glucuronide metabolites like this compound?
Glucuronidation typically involves enzymatic conjugation via UDP-glucuronosyltransferases (UGTs). In vitro synthesis can be achieved using liver microsomes or recombinant UGT isoforms. For deuterated analogs like this compound, isotopic labeling is performed during the glucuronidation step to ensure metabolic stability and traceability in pharmacokinetic studies . Reaction conditions (pH, temperature, cofactor availability) must be rigorously controlled to optimize yield and purity .
Q. What safety protocols are critical when handling glucuronidated compounds in laboratory settings?
Key protocols include:
- Personal protective equipment (PPE): Lab coats, nitrile gloves, and eye protection to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine particulates.
- Waste disposal: Follow EPA guidelines for organic solvents and deuterated compounds, as improper disposal may lead to ecological toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolite stability data across experimental models?
Contradictions often arise from differences in in vitro vs. in vivo conditions. For example, discrepancies in this compound stability may stem from variations in:
- pH : Simulated intestinal fluid (pH 6.8) vs. plasma (pH 7.4) .
- Enzyme activity : Interspecies variability in UGT expression (e.g., human vs. rodent microsomes) .
Methodological solutions include: - Cross-validating results using orthogonal techniques (e.g., LC-MS/MS vs. NMR).
- Applying mixed-effects statistical models to account for batch variability .
Q. What advanced methodologies enable the study of this compound’s interaction with drug transporters?
Researchers use Caco-2 cell monolayers to assess permeability and transporter-mediated efflux (e.g., P-glycoprotein). Key steps:
Cell culture : Maintain monolayers until transepithelial electrical resistance (TEER) exceeds 300 Ω·cm².
Bidirectional transport assays : Compare apical-to-basal vs. basal-to-apical flux in the presence/absence of transporter inhibitors (e.g., verapamil) .
Data normalization : Express results as apparent permeability (Papp) and efflux ratio to quantify transporter activity .
Q. How can deuterated analogs improve pharmacokinetic modeling of glucuronide metabolites?
Deuterated compounds like this compound serve as internal standards to:
- Correct for ion suppression in mass spectrometry by matching ionization efficiency with non-deuterated analytes .
- Track metabolic fate in isotope tracer studies, enabling compartmental modeling of distribution and elimination kinetics .
Advanced applications include physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions involving UGT isoforms .
Methodological Guidance
Q. What experimental designs are optimal for studying enzymatic glucuronidation kinetics?
- Michaelis-Menten assays : Vary substrate concentration (Losartan) while measuring initial reaction rates. Use Lineweaver-Burk plots to derive Km and Vmax.
- Inhibition studies : Co-incubate with selective UGT inhibitors (e.g., borneol for UGT1A1) to identify isoform-specific contributions .
- Deuterium isotope effects : Compare kinetic parameters between Losartan and Losartan-d4 to assess isotopic impact on enzyme binding .
Q. How can researchers validate the specificity of analytical methods for deuterated metabolites?
- Selectivity : Test for interference from structurally similar metabolites (e.g., Losartan E3174 glucuronide) using spiked matrices .
- Stability : Evaluate freeze-thaw cycles, short-term room temperature storage, and long-term frozen storage (-80°C) to ensure analyte integrity .
- Recovery : Compare extracted vs. non-extracted samples to quantify matrix effects, aiming for ≥85% recovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
